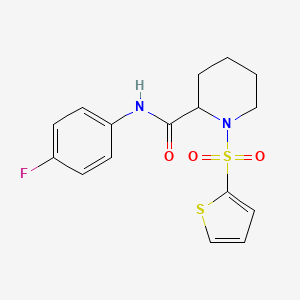

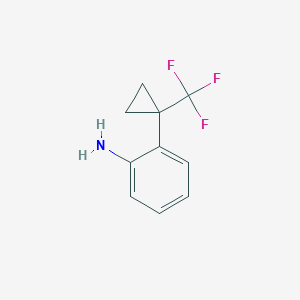

![molecular formula C13H11Cl2N3OS2 B2839296 2-((3,4-二氯苯甲基)硫基)-6,7-二氢-[1,3,4]噻二唑并[3,2-a][1,3]二氮杂-8(5H)-酮 CAS No. 851130-80-8](/img/structure/B2839296.png)

2-((3,4-二氯苯甲基)硫基)-6,7-二氢-[1,3,4]噻二唑并[3,2-a][1,3]二氮杂-8(5H)-酮

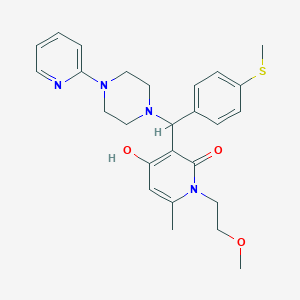

货号 B2839296

CAS 编号:

851130-80-8

分子量: 360.27

InChI 键: POODTRHSMFAYQA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiadiazole compounds are a class of organic compounds that contain a thiadiazole ring, which is a heterocyclic compound with three carbon atoms, one sulfur atom, and two nitrogen atoms in a five-membered ring . They have been studied for their various biological activities .

Synthesis Analysis

Thiadiazole derivatives can be synthesized by the reaction of appropriate precursors in the presence of suitable reagents . For example, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic techniques, including UV, FT-IR, 13C-NMR, and 1H-NMR methods .Chemical Reactions Analysis

Thiadiazole compounds can participate in various chemical reactions due to the presence of multiple reactive sites in their structure . They can undergo reactions such as cyclocondensation .Physical And Chemical Properties Analysis

Thiadiazole compounds exhibit a range of physical and chemical properties depending on their structure. They can exhibit high stability, high porosity, and high fluorescence performance .科学研究应用

- Several studies have explored the antimicrobial potential of compounds derived from this class. Researchers synthesized new 1,3,4-thiadiazole derivatives of benzimidazole, including the compound . These derivatives exhibited antimicrobial activity . Further investigations could explore their efficacy against specific pathogens.

- The compound’s interaction with DNA has been investigated. UV-vis spectroscopic methods were employed to study its binding to calf thymus-DNA (CT-DNA) . Understanding such interactions can provide insights into potential therapeutic applications, including DNA-targeted therapies.

- Imidazo[2,1-b][1,3,4]thiadiazole derivatives, which include this compound, were synthesized and evaluated for cytotoxic activity against various human cancer cell lines. These compounds demonstrated moderate to appreciable antiproliferative activities . Further exploration could focus on specific cancer types.

- Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety were designed and synthesized. These compounds were screened for antibacterial potency against plant pathogens such as Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae . Investigating their mechanisms of action and potential agricultural applications is warranted.

- The effects of 1,3,4-thiadiazole derivatives on enzymes such as glucose-6-phosphate dehydrogenase and glutathione reductase have been studied . Further research could explore their potential as enzyme inhibitors for therapeutic purposes.

- The 1,3,4-thiadiazole structure has been recognized as a promising scaffold in medicinal chemistry. Researchers have explored its potential for developing novel antimicrobial agents . Investigating additional modifications and optimizing its pharmacological properties could yield valuable drug candidates.

Antimicrobial Activity

DNA Interaction Studies

Cytotoxic Activity Against Cancer Cells

Antibacterial Potency

Biochemical Enzyme Inhibition

Promising Scaffold for Drug Design

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3OS2/c14-9-4-3-8(6-10(9)15)7-20-13-17-18-5-1-2-11(19)16-12(18)21-13/h3-4,6H,1-2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POODTRHSMFAYQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2839214.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2839216.png)

![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2839232.png)

![2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2839235.png)

![6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839236.png)